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Compound of Interest

Compound Name: EBI-907

Cat. No.: B607257 Get Quote

For researchers and drug development professionals navigating the landscape of BRAF

inhibitors, understanding the nuanced selectivity profiles of emerging and established

compounds is paramount. This guide provides an objective comparison of EBI-907, a novel

BRAF V600E inhibitor, and Encorafenib, an FDA-approved targeted therapy. The following

sections detail their respective kinase inhibition profiles, the experimental methodologies used

to determine them, and the signaling pathways they modulate.

Kinase Selectivity Profiles
The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its

therapeutic window and potential off-target effects. Both EBI-907 and Encorafenib have been

characterized as potent BRAF inhibitors, yet they exhibit distinct patterns of kinase interaction.

EBI-907 is a potent inhibitor of the BRAF V600E mutant, with a reported IC50 of 4.8 nM in a

biochemical LanthaScreen assay. Notably, EBI-907 demonstrates a broader kinase selectivity

profile compared to some other BRAF inhibitors. Besides its high affinity for BRAF, it also

shows potent activity against several other oncogenic kinases, including Fibroblast Growth

Factor Receptors (FGFR1-3), RET proto-oncogene (RET), mast/stem cell growth factor

receptor (c-Kit), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), with IC50

values for these targets remaining under 100 nM[1].

Encorafenib, in contrast, is characterized by its high selectivity for the RAF kinase family. In

cell-free in vitro assays, Encorafenib potently inhibits BRAF V600E, wild-type BRAF, and CRAF

with IC50 values of 0.35 nM, 0.47 nM, and 0.3 nM, respectively. In cellular assays, it
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suppresses the proliferation of BRAF V600E mutant melanoma cells with an EC50 of 4 nM and

inhibits the phosphorylation of ERK with an EC50 of 3 nM[2]. One study reported that against a

panel of 100 kinases, Encorafenib showed no significant activity, with IC50 values exceeding

900 nM, underscoring its high selectivity[2].

The following table summarizes the available quantitative data on the inhibitory activities of

EBI-907 and Encorafenib against their primary targets and key off-targets. It is important to

note that the data for each compound were generated using different experimental assays,

which may contribute to variations in the reported values.
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Target Kinase
EBI-907 IC50
(nM)

Encorafenib
IC50/EC50
(nM)

Assay Type
(EBI-907)

Assay Type
(Encorafenib)

BRAF V600E 4.8[1]

0.35 (IC50)[2], 4

(EC50,

proliferation)[2]

LanthaScreen

Kinase Assay[1]

Cell-free in vitro

assay, Cell

proliferation

assay[2]

BRAF (wild-type) Not Reported 0.47 (IC50)[2] -
Cell-free in vitro

assay[2]

CRAF Not Reported 0.3 (IC50)[2] -
Cell-free in vitro

assay[2]

FGFR1 <100[1] >900[2] KinomeScan[1]
Kinase Panel

Screen[2]

FGFR2 <100[1] >900[2] KinomeScan[1]
Kinase Panel

Screen[2]

FGFR3 <100[1] >900[2] KinomeScan[1]
Kinase Panel

Screen[2]

RET <100[1] >900[2] KinomeScan[1]
Kinase Panel

Screen[2]

c-Kit <100[1] >900[2] KinomeScan[1]
Kinase Panel

Screen[2]

PDGFRβ <100[1] >900[2] KinomeScan[1]
Kinase Panel

Screen[2]

Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental

methodologies. The primary methods cited in the characterization of EBI-907 and Encorafenib

are kinase inhibition assays.

LanthaScreen™ Kinase Assay (used for EBI-907)
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The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay used to measure kinase activity. The general protocol involves the following

steps:

Kinase Reaction: The kinase, a specific substrate (e.g., a fluorescein-labeled peptide or

protein), and ATP are combined in a reaction buffer. The reaction is initiated and allowed to

proceed for a defined period, typically at room temperature.

Inhibitor Addition: To determine the IC50 of a compound, serial dilutions of the inhibitor are

added to the kinase reaction mixture.

Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated

substrate is added to the reaction. If the substrate is phosphorylated by the kinase, the

antibody binds to it.

TR-FRET Measurement: When the terbium-labeled antibody and the fluorescein-labeled

substrate are in close proximity (i.e., when the substrate is phosphorylated), excitation of the

terbium donor with a 340 nm light source results in energy transfer to the fluorescein

acceptor, which then emits light at a longer wavelength (e.g., 520 nm). The ratio of the

acceptor and donor emission signals is measured.

Data Analysis: The TR-FRET ratio is proportional to the extent of substrate phosphorylation.

By plotting the TR-FRET ratio against the inhibitor concentration, an IC50 value, which

represents the concentration of inhibitor required to reduce kinase activity by 50%, can be

calculated.

KinomeScan™ (used for EBI-907)
The KinomeScan™ platform employs a competitive binding assay to quantify the interaction

between a test compound and a large panel of kinases. The fundamental steps are:

Immobilized Ligand: A proprietary, immobilized, active-site directed ligand is prepared for

each kinase to be tested.

Kinase and Compound Incubation: The kinase of interest is incubated with the test

compound.
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Competitive Binding: The kinase-compound mixture is then applied to the immobilized

ligand. If the test compound binds to the kinase's active site, it will compete with and prevent

the kinase from binding to the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically

using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

Selectivity Profile Generation: The results are expressed as a percentage of the kinase that

remains bound to the immobilized ligand in the presence of the test compound compared to

a control. This is performed across a large panel of kinases to generate a comprehensive

selectivity profile.

Signaling Pathways and Experimental Workflows
Both EBI-907 and Encorafenib exert their therapeutic effects by targeting the Mitogen-Activated

Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and

survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive

activation of this pathway, driving tumorigenesis.
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Caption: The MAPK signaling pathway and points of inhibition by EBI-907 and Encorafenib.
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The following diagram illustrates a generalized experimental workflow for comparing the

selectivity of two kinase inhibitors.

Test Compounds

Kinase Assays

Data Analysis

EBI-907

Biochemical Assay
(e.g., LanthaScreen)

Binding Assay
(e.g., KinomeScan)

Encorafenib

IC50 Values
(EBI-907)

IC50 Values
(Encorafenib)

Comparative
Selectivity Profile

Click to download full resolution via product page

Caption: Generalized workflow for comparing kinase inhibitor selectivity profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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